![molecular formula C14H14O4 B102272 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)- CAS No. 19380-05-3](/img/structure/B102272.png)
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
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Overview
Description
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)- is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Phytotoxic Compounds Research
Research has identified phytotoxic compounds in Prionosciadium watsoni, including variants of 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one. These compounds showed phytotoxic activity on various plant species and modified the electrophoretic mobility of calmodulin, a protein involved in calcium signaling (Valencia-Islas et al., 2002).
Synthesis Research
The compound has been involved in synthetic chemistry research. For instance, a novel synthesis method was developed for dihydropyranoflavonols, which are structurally related to 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one (Takkellapati et al., 1985).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular configurations and potential applications in material science or pharmaceuticals (Goswami et al., 2006).
Molecular Structure Studies
Research on the molecular structures of isomeric pyranocoumarins, which are structurally related to 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, has been conducted. This research provides valuable insights into the structure and properties of these compounds, which can have implications in various scientific fields (Vittal et al., 1998).
properties
CAS RN |
19380-05-3 |
---|---|
Product Name |
2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)- |
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3/t11-/m1/s1 |
InChI Key |
UJSHBYQGQRPVNO-LLVKDONJSA-N |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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